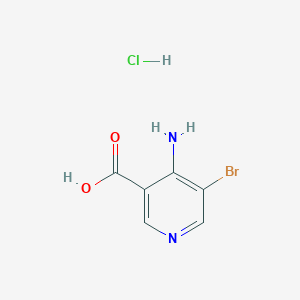

4-amino-5-bromopyridine-3-carboxylic acid hydrochloride

Description

Historical Development of Brominated Pyridine Derivatives

The history of brominated pyridines is intertwined with advancements in aromatic substitution chemistry. Pyridine itself was first isolated in 1849 by Thomas Anderson from bone oil, marking the dawn of nitrogen-containing heterocycle research. Early synthetic methods, such as the Chichibabin pyridine synthesis (1924), utilized aldehydes and ammonia to construct the pyridine core, though yields remained modest (~30%). The introduction of bromine into pyridine frameworks gained momentum with the development of regioselective halogenation techniques.

A pivotal breakthrough emerged in 1948 when Djerassi and Scholz introduced pyridinium hydrobromide perbromide as a safer alternative to molecular bromine. This reagent enabled controlled monobromination of electron-rich aromatics, circumventing the hazards of handling liquid bromine. Subsequent studies by Dunn and Blackburn (1974) elucidated the mechanistic role of pyridine in catalyzing bromination via salt effects, demonstrating that ammonium ions—not just pyridinium species—accelerate electrophilic substitution in nonpolar solvents. These findings laid the groundwork for modern bromopyridine syntheses, including the regioselective functionalization of aminopyridines.

The quest for scalable methods led to innovations such as the use of 1,3-dibromo-5,5-dimethylhydantoin (DBH) for high-yield bromination of methoxypyridines (85% yield) and the large-scale synthesis of 2,6-diamino-4-bromopyridine via sequential amination and halogenation. These methodologies directly informed strategies for synthesizing 4-amino-5-bromopyridine-3-carboxylic acid hydrochloride, where precise bromine placement is critical for downstream applications.

Position of this compound in Current Research

In contemporary research, This compound serves as a multifunctional building block due to its three reactive sites: the amino group, bromine atom, and carboxylic acid moiety. This triad enables diverse derivatization pathways, as evidenced by recent studies:

- Pharmaceutical Intermediates : The compound’s scaffold aligns with pyridine-based therapeutics exhibiting anticancer, antibacterial, and antiviral activities. For instance, its bromine atom facilitates Suzuki-Miyaura cross-coupling reactions to introduce aryl groups, a strategy employed in kinase inhibitor development.

- Regioselective Functionalization : Modern protocols leverage its bromine as a directing group. A 2023 study demonstrated nucleophilic substitution at the 5-position with pyridine derivatives to yield amphiphilic bis-1,4-dihydropyridines, highlighting its utility in supramolecular chemistry.

- Synthetic Efficiency : Advances in one-pot amination-bromination sequences, inspired by Roche’s large-scale synthesis of related bromopyridines, have reduced step counts and improved yields for this compound.

Scientific Significance in Heterocyclic Chemistry

The scientific importance of This compound stems from its role in elucidating structure-reactivity relationships in heterocycles. Key contributions include:

- Electronic Effects : The electron-withdrawing carboxylic acid and bromine groups deactivate the pyridine ring, directing electrophiles to the 2- and 6-positions. This electronic profile has been exploited to study Friedel-Crafts alkylation kinetics in polarized solvents.

- Hydrogen-Bonding Networks : The amino and carboxylate groups participate in intermolecular hydrogen bonds, influencing crystal packing. Such interactions are critical in designing metal-organic frameworks (MOFs) with tailored porosity.

- Comparative Reactivity : Studies comparing its bromine displacement kinetics with those of 2- or 3-bromopyridines have revealed nuanced steric and electronic effects, refining predictive models for heteroaromatic substitution.

Structure

3D Structure of Parent

Properties

IUPAC Name |

4-amino-5-bromopyridine-3-carboxylic acid;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5BrN2O2.ClH/c7-4-2-9-1-3(5(4)8)6(10)11;/h1-2H,(H2,8,9)(H,10,11);1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JHXLFMRCXUPFPX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=C(C=N1)Br)N)C(=O)O.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6BrClN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

253.48 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2225146-31-4 | |

| Record name | 4-amino-5-bromopyridine-3-carboxylic acid hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-amino-5-bromopyridine-3-carboxylic acid hydrochloride typically involves the bromination of 4-amino-3-pyridinecarboxylic acid followed by the formation of the hydrochloride salt. The reaction conditions often include the use of bromine or a brominating agent in the presence of a suitable solvent and catalyst. The reaction is usually carried out at a controlled temperature to ensure the selective bromination at the desired position on the pyridine ring.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale bromination reactions using automated equipment to ensure consistency and efficiency. The process may also include purification steps such as recrystallization or chromatography to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

4-amino-5-bromopyridine-3-carboxylic acid hydrochloride can undergo various types of chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.

Oxidation and Reduction Reactions: The amino group can be oxidized or reduced under specific conditions.

Coupling Reactions: The compound can participate in coupling reactions such as Suzuki-Miyaura coupling to form carbon-carbon bonds.

Common Reagents and Conditions

Nucleophilic Substitution: Common reagents include nucleophiles such as amines, thiols, or alkoxides.

Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used.

Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.

Coupling Reactions: Palladium catalysts and boronic acids are typically used in Suzuki-Miyaura coupling reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted pyridines, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

Chemistry

4-Amino-5-bromopyridine-3-carboxylic acid hydrochloride is primarily used as an intermediate in the synthesis of complex organic molecules . It can undergo various chemical reactions:

- Substitution Reactions : The bromine atom can be replaced with other functional groups.

- Coupling Reactions : It participates in reactions like Suzuki-Miyaura coupling to form carbon-carbon bonds.

| Reaction Type | Description |

|---|---|

| Substitution | Nucleophilic substitution with amines or thiols |

| Coupling | Formation of biaryl compounds |

| Oxidation/Reduction | Modification of the amino group |

Biological Research

The compound has shown potential in biological applications, particularly in the development of enzyme inhibitors and receptor ligands .

Anticancer Activity

Recent studies have highlighted its anticancer properties, particularly its ability to induce apoptosis in cancer cells. For instance, it demonstrated significant cytotoxic effects against A549 lung adenocarcinoma cells with an IC50 value of approximately 8 µM.

| Compound | IC50 (µM) | Cell Line | Mechanism of Action |

|---|---|---|---|

| 4-Amino-5-bromopyridine | 8.0 | A549 (Lung) | Induction of apoptosis |

| Doxorubicin | 7.5 | SK-OV-3 (Ovarian) | Apoptosis via Bcl-2 regulation |

Antimicrobial Activity

The antimicrobial efficacy of this compound has been investigated against multidrug-resistant bacteria. It exhibited significant activity against Staphylococcus aureus with a minimum inhibitory concentration (MIC) of around 32 µg/mL.

| Pathogen | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | >64 |

Anticancer Research

In a study focusing on derivatives similar to 4-amino-5-bromopyridine, researchers found that compounds exhibited notable cytotoxic effects against various cancer cell lines, supporting its potential as a lead compound for drug development.

Antimicrobial Research

Research conducted on the antimicrobial properties revealed that the compound was effective against resistant strains, suggesting its utility in developing new antibiotics.

Mechanism of Action

The mechanism of action of 4-amino-5-bromopyridine-3-carboxylic acid hydrochloride depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The molecular targets and pathways involved can vary, but the compound’s structure allows it to participate in hydrogen bonding, electrostatic interactions, and other molecular interactions that influence its activity.

Comparison with Similar Compounds

Structural Analogs in Bromopyridine Derivatives

Key structural analogs include brominated pyridine-carboxylic acids and hydrochlorides with substituent variations. Below is a comparative analysis:

Table 1: Comparative Data of Bromopyridine Derivatives

Key Observations

Substituent Position and Reactivity: The amino group at position 4 in the target compound distinguishes it from 5-bromonicotinic acid and 6-bromopicolinic acid, which lack amino substituents. This group may enhance hydrogen-bonding capacity, influencing binding to biological targets . The dihydrochloride salt in 3-(benzyloxy)-5-bromopyridine-2-carboxylic acid () introduces bulkier substituents, likely reducing solubility compared to the target compound’s single hydrochloride .

Halogen and Functional Group Impact: Bromine at position 5 is conserved in all analogs, suggesting shared utility in halogen-bonding interactions. However, the absence of a carboxylic acid group in 4-bromopyridine hydrochloride limits its use in carboxylate-mediated reactions .

Thermal Stability: 4-Bromopyridine hydrochloride decomposes near 270°C, indicating moderate thermal stability. The target compound’s decomposition temperature is unreported but may differ due to the amino and carboxylic acid groups .

Biological Activity

4-Amino-5-bromopyridine-3-carboxylic acid hydrochloride (CAS No. 20826-04-4) is a pyridine derivative that has garnered attention for its potential biological activities. This compound exhibits properties that may be beneficial in various therapeutic applications, including anticancer and antimicrobial activities. This article reviews the biological activity of this compound, highlighting key research findings, case studies, and relevant data.

Chemical Structure and Properties

This compound has the following chemical structure:

- Molecular Formula : C6H6BrN2O2

- Molecular Weight : 202.01 g/mol

- CAS Number : 20826-04-4

The compound features a bromine atom at the 5-position of the pyridine ring and an amino group at the 4-position, contributing to its diverse biological activities.

Anticancer Activity

Recent studies have demonstrated that this compound exhibits significant anticancer properties. The mechanism of action appears to involve the induction of apoptosis in cancer cells.

Case Study:

In a study evaluating various derivatives, it was found that compounds similar to 4-amino-5-bromopyridine showed notable cytotoxic effects against A549 lung adenocarcinoma cells. The IC50 values for these compounds ranged from 5 to 10 µM, indicating moderate potency compared to standard chemotherapeutics like cisplatin .

| Compound | IC50 (µM) | Cell Line | Mechanism of Action |

|---|---|---|---|

| 4-Amino-5-bromopyridine | 8.0 | A549 (Lung) | Induction of apoptosis |

| Doxorubicin | 7.5 | SK-OV-3 (Ovarian) | Apoptosis via Bcl-2 regulation |

Antimicrobial Activity

The antimicrobial properties of this compound have also been investigated, particularly against multidrug-resistant strains of bacteria.

Research Findings:

In vitro tests revealed that 4-amino-5-bromopyridine exhibited significant antibacterial activity against Staphylococcus aureus strains resistant to multiple drugs. The minimum inhibitory concentration (MIC) was determined to be around 32 µg/mL, showcasing its potential as a lead compound in antibiotic development .

| Pathogen | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | >64 |

The biological activity of this compound is attributed to several mechanisms:

- Apoptosis Induction : The compound promotes apoptotic pathways in cancer cells, leading to cell death.

- Antimicrobial Action : It disrupts bacterial cell wall synthesis and inhibits essential metabolic pathways in pathogenic bacteria.

- Cytotoxicity : The compound demonstrates selective cytotoxicity towards cancer cells while sparing normal cells, which is crucial for therapeutic applications .

Q & A

Q. What are the recommended synthetic routes for preparing 4-amino-5-bromopyridine-3-carboxylic acid hydrochloride, and how can reaction conditions be optimized?

A common approach involves bromination of pyridine derivatives followed by functionalization of the amino and carboxylic acid groups. For example, describes a co-crystal synthesis using methanol as a solvent under reflux, highlighting the importance of controlled heating and stoichiometric ratios. Optimization may include adjusting reaction time (e.g., extended reflux for higher yields) and purification via recrystallization or column chromatography .

Q. How should researchers characterize the purity and structural identity of this compound?

Key methods include:

- HPLC : Assess purity (>98% as per ) using C18 columns with UV detection at 254 nm.

- 1H/13C NMR : Confirm substituent positions (e.g., bromine at C5, amino at C4). Compare chemical shifts with literature data for pyridine derivatives.

- Melting Point : Decomposition near 270°C (dec) aligns with thermal stability data () .

Q. What are the solubility properties and recommended storage conditions?

The compound is polar due to its hydrochloride salt and carboxylic acid groups. Solubility in methanol and DMSO is typical, but insolubility in non-polar solvents (e.g., hexane) requires storage in anhydrous, cool environments (<4°C) to prevent hydrolysis. notes hygroscopicity, necessitating desiccants .

Advanced Research Questions

Q. How do intermolecular interactions (e.g., hydrogen bonding) influence the crystallographic behavior of this compound?

reveals that 2-amino-5-bromopyridine derivatives form extended chains via N–H···O and O–H···N hydrogen bonds. For this compound, similar interactions likely govern crystal packing, with planar pyridine rings (deviation <0.02 Å) facilitating π-stacking. X-ray diffraction studies are critical to resolve bond angles and torsion effects on supramolecular assembly .

Q. What role does this compound play in medicinal chemistry, particularly in targeting enzyme active sites?

The bromine atom enhances electrophilic reactivity, making it a candidate for covalent inhibition. The carboxylic acid group allows salt bridge formation with lysine/arginine residues (e.g., in kinases). highlights analogous bromopyridines as pharmacophores in receptor binding, suggesting potential for structure-activity relationship (SAR) studies .

Q. How can researchers resolve discrepancies in reported physicochemical data (e.g., melting points, spectral profiles)?

Contradictions may arise from polymorphic forms or hydration states. Cross-validate data using:

- Thermogravimetric Analysis (TGA) : Confirm decomposition points (e.g., 270°C in ).

- DSC : Identify phase transitions.

- Synchrotron XRD : Detect subtle structural variations. Reproduce synthesis protocols from primary literature (e.g., ) to ensure consistency .

Methodological Recommendations

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.